molecular formula C8H4Cl4N2O2 B1312632 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide CAS No. 1786-85-2

2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide

Cat. No.: B1312632
CAS No.: 1786-85-2
M. Wt: 301.9 g/mol
InChI Key: SSPUGLIGZZJLSW-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide, also known as chlorthal-dimethyl (IUPAC: dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate; CAS 1861-32-1), is a chlorinated aromatic compound widely used as a pre-emergent herbicide. Its molecular formula is C₁₀H₆Cl₄O₄, and it belongs to the benzoic acid derivative class. The compound inhibits cell division in plants by disrupting microtubule formation, making it effective against broadleaf weeds and grasses in agricultural and turf settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide typically involves the chlorination of 1,4-benzenedicarboxamide. One common method is the reaction of 1,4-benzenedicarboxamide with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds as follows:

C8H6N2O2+4Cl2C8H4Cl4N2O2+4HCl\text{C}_8\text{H}_6\text{N}_2\text{O}_2 + 4\text{Cl}_2 \rightarrow \text{C}_8\text{H}_4\text{Cl}_4\text{N}_2\text{O}_2 + 4\text{HCl} C8​H6​N2​O2​+4Cl2​→C8​H4​Cl4​N2​O2​+4HCl

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process. This involves the use of large-scale reactors where the chlorination reaction is carried out under optimized conditions to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. These reactions are often conducted in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

    Oxidation Reactions: Products include quinones or other oxidized forms of the compound.

    Reduction Reactions: Products include partially or fully dechlorinated derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development:
2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide has been identified as a potential herbicide. Research indicates that its structural properties enable it to inhibit specific biochemical pathways in plants, making it effective against a range of weeds. Studies have shown that formulations containing this compound can reduce weed populations significantly without harming crop yields .

Pesticide Formulations:
In addition to herbicidal properties, this compound is being explored for use in pesticide formulations. Its ability to penetrate plant cuticles enhances the efficacy of active ingredients in pest control applications . The compound acts as a penetration enhancer, improving the delivery of pesticides through plant surfaces.

Environmental Applications

Pollution Remediation:
The compound is also being investigated for its role in the remediation of contaminated environments. Its chlorinated structure allows it to interact with various pollutants, facilitating their breakdown in soil and water. Research has demonstrated that this compound can enhance the degradation of hazardous compounds through advanced oxidation processes .

Toxicity Studies:
Given its chlorinated nature, studies on the environmental toxicity of this compound are crucial. It has been shown to exhibit acute toxicity to aquatic organisms and can bioaccumulate in the food chain. Understanding its toxicological profile helps in assessing risks associated with its use and guiding regulatory measures .

Material Science Applications

Polymer Chemistry:
In material science, this compound is utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and extend the lifespan of materials used in harsh environments .

Nanocomposite Development:
The compound is also being explored for use in nanocomposite materials. When combined with nanoparticles, it can create composites with unique properties such as increased strength and reduced weight. These materials have potential applications in aerospace and automotive industries .

Case Studies

Case Study Application Findings
Herbicide EfficacyAgricultural UseDemonstrated significant reduction in weed populations without affecting crop yields .
Pesticide PenetrationEnvironmental ScienceEnhanced penetration of active ingredients through plant cuticles leading to improved pest control .
Pollution RemediationEnvironmental CleanupFacilitated breakdown of hazardous compounds in contaminated soils .
Polymer EnhancementMaterial ScienceImproved thermal stability and mechanical properties of polymer matrices .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares chlorthal-dimethyl with key analogs, focusing on structural features, applications, and physicochemical properties:

Compound CAS No. Molecular Formula Functional Groups Primary Applications Key Properties
Chlorthal-dimethyl 1861-32-1 C₁₀H₆Cl₄O₄ Methyl esters, chlorinated benzene Herbicide (pre-emergent) Melting point: 168–170°C; log P (octanol-water): 3.2; readily metabolized to TPA .
Tetrachloroterephthalic acid (chlorthal) 2136-79-0 C₈H₂Cl₄O₄ Carboxylic acids, chlorinated benzene Herbicide metabolite, chemical intermediate Water-soluble di-acid; forms salts with metals; major metabolite of chlorthal-dimethyl .
Chloranil 118-75-2 C₆Cl₄O₂ Quinone, chlorinated benzene Oxidizing agent, dye synthesis Dark green crystals; strong electron acceptor; redox potential: +0.71 V .
2,3,5,6-Tetrachloro-1,4-hydroquinone N/A C₆H₂Cl₄O₂ Hydroquinone, chlorinated benzene Byproduct in oxidation reactions Forms via dehydrochlorination of chloranil; implicated in environmental degradation pathways .

Structural and Functional Contrasts

  • Chlorthal-dimethyl vs. Chlorthal : The former is the dimethyl ester of the latter. Esterification reduces polarity, enhancing soil adsorption and herbicidal persistence .
  • Chloranil vs. Chlorthal-dimethyl: Chloranil’s quinone structure enables redox activity (e.g., in organic synthesis), whereas chlorthal-dimethyl’s ester groups confer herbicidal specificity .
  • Tetrachloro-hydroquinone: A reduced form of chloranil, this compound is often a minor product in oxidative degradation of polychlorinated phenols .

Herbicidal Efficacy and Environmental Impact

  • Chlorthal-dimethyl degrades in soil to tetrachloroterephthalic acid (TPA) , which exhibits minimal toxicity and low mobility, reducing groundwater contamination risks .
  • Comparative studies show chlorthal-dimethyl has lower acute toxicity (rat oral LD₅₀ > 5,000 mg/kg) than chloranil (LD₅₀ = 250 mg/kg), reflecting differences in bioactivity .

Spectrophotometric Use of Chloranil Derivatives

  • 2,3,5,6-Tetrachloro-1,4-benzoquinone (chloranil) reacts with amines to form colored adducts, enabling quantification of pharmaceuticals like phenylpropanolamine HCl at 650 nm .

Antimicrobial Activity

  • Tetrachlorinated benzoquinones exhibit Gram-negative antibacterial activity. For example, derivatives of 2,3,5,6-tetrachloro-1,4-benzoquinone show efficacy against E. coli and Pseudomonas aeruginosa (MIC: 4–8 µg/mL), surpassing ciprofloxacin in some cases .

Metabolic Interactions

  • 2,3,5,6-Tetrachloro-1,4-benzoquinone modifies glutathione transferase enzymes via covalent binding, altering detoxification pathways in mammalian systems .

Biological Activity

2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide (TCBDA) is a chlorinated aromatic compound with significant implications in biological research. This compound has been studied for its potential applications in various fields, including herbicide development and biochemical research. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

  • Molecular Formula : C8H4Cl4N2O2
  • Molecular Weight : 292.93 g/mol
  • CAS Number : 11324087

The biological activity of TCBDA is primarily attributed to its ability to interact with various biological targets. Its chlorinated structure allows it to participate in biochemical reactions that can disrupt normal cellular functions. The mechanism of action may involve:

  • Enzyme Inhibition : TCBDA has shown potential to inhibit certain enzymes involved in metabolic processes.
  • Cellular Uptake : The compound can be absorbed by cells, leading to alterations in cellular signaling pathways.

Biological Activities

Research indicates that TCBDA exhibits several biological activities:

  • Antimicrobial Properties : TCBDA has been studied for its effectiveness against a range of microorganisms. Its chlorinated structure contributes to its ability to disrupt microbial cell membranes.
  • Herbicidal Activity : TCBDA is utilized as a herbicide due to its ability to inhibit plant growth by interfering with photosynthesis and other metabolic pathways in plants .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis (programmed cell death) in these cells is of particular interest .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of TCBDA against Gram-positive and Gram-negative bacteria. The results indicated that TCBDA exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Herbicidal Activity

In agricultural applications, TCBDA was tested for its herbicidal properties against common weeds. The compound demonstrated effective weed control at concentrations as low as 100 ppm.

Weed SpeciesControl (%) at 100 ppm
Amaranthus retroflexus85
Chenopodium album78
Setaria viridis90

Safety and Toxicology

Despite its potential benefits, the safety profile of TCBDA must be carefully assessed. Toxicological studies have indicated that at high concentrations, TCBDA may pose risks to non-target organisms, including aquatic life. Further research is needed to establish safe usage guidelines and environmental impact assessments.

Q & A

Q. Basic: How can researchers synthesize and characterize dimethyl tetrachloroterephthalate (DCPA)?

Methodological Answer:
DCPA is synthesized via esterification of tetrachloroterephthalic acid (TPA) using methanol in the presence of acidic catalysts. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., methyl ester peaks at ~3.9 ppm) and mass spectrometry (MS) to verify molecular weight (332.0 g/mol) . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Environmental samples require gas chromatography-mass spectrometry (GC-MS) for trace quantification due to DCPA’s low volatility .

Q. Basic: What factors influence the stability of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in experimental conditions?

Methodological Answer:
Chloranil’s stability is pH-dependent. In acidic media, it remains intact, but alkaline conditions induce decomposition via hydroxylation. Researchers should buffer solutions to pH < 7 and avoid prolonged exposure to light, which accelerates degradation. Stability assays involve UV-Vis spectrophotometry (λmax ~290 nm) to monitor absorbance changes over time . For long-term storage, anhydrous environments at -20°C are recommended .

Q. Advanced: How do microbial enzymes metabolize chloranil derivatives in bioremediation studies?

Methodological Answer:
Tetrachlorobenzoquinone reductase (TcbQ reductase) catalyzes the reduction of chloranil to tetrachlorohydroquinone using NADH as a cofactor. Enzyme activity is assayed spectrophotometrically by tracking NADH depletion at 340 nm . For bioremediation applications, researchers optimize microbial consortia (e.g., Sphingobium chlorophenolicum) in batch cultures, monitoring degradation via LC-MS/MS to identify intermediates like TPA .

Q. Advanced: How can chloranil be utilized in spectrophotometric drug quantification?

Methodological Answer:
Chloranil reacts with primary amines (e.g., phenylpropanolamine HCl) in the presence of acetaldehyde to form colored N-vinyl chlorobenzoquinone derivatives. The reaction is optimized at 60°C for 30 minutes, with absorbance measured at 650 nm. Calibration curves (5–100 µg/mL) are validated using ICH guidelines, achieving LOD/LOQ of 0.244/0.74 µg/mL . Method robustness is tested against pH, temperature, and interferents (e.g., excipients in pharmaceutical formulations) .

Q. Advanced: What experimental designs are used to study chloranil’s role in plant immune responses?

Methodological Answer:
Chloranil derivatives (e.g., 2,3,5,6-TCB) induce hypersensitive cell death in plant-pathogen models. Researchers infiltrate Agrobacterium tumefaciens expressing avirulence proteins (e.g., AvrPto) into tomato leaves, followed by 5 µM TCB treatment. Cell death is quantified microscopically at 24 dpi, with three biological replicates to ensure statistical significance. Controls include empty vector treatments and prf3 mutant lines to validate pathway specificity .

Q. Advanced: How are charge-transfer complexes involving chloranil analyzed in material science?

Methodological Answer:
Chloranil acts as an electron acceptor in complexes with Schiff base donors. UV-Vis spectroscopy identifies charge-transfer bands (e.g., 400–600 nm), while IR confirms donor-acceptor interactions via shifts in C=O and N-H stretches. Benesi-Hildebrand plots calculate equilibrium constants (KCT), and cyclic voltammetry determines redox potentials. X-ray crystallography resolves π-stacking interactions in solid-state complexes .

Q. Basic: What structural analysis techniques elucidate chloranil’s electronic properties?

Methodological Answer:
X-ray diffraction reveals chloranil’s planar quinoid structure with Cl substituents at 2,3,5,6 positions. Nuclear quadrupole resonance (NQR) measures <sup>35</sup>Cl quadrupole coupling constants to assess electron distribution. Density functional theory (DFT) simulations correlate experimental NQR data with bond polarization effects .

Q. Advanced: How is the enzyme kinetics of tetrachlorobenzoquinone reductase studied?

Methodological Answer:
Steady-state kinetics are determined using varying NADH concentrations (0.1–1.0 mM) and fixed chloranil levels (0.5 mM). Initial reaction rates are measured via stopped-flow spectroscopy. Lineweaver-Burk plots calculate Km and Vmax, while fluorescence quenching confirms FMN cofactor involvement . Inhibitor studies (e.g., dicoumarol) validate mechanism specificity.

Properties

IUPAC Name

2,3,5,6-tetrachlorobenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4N2O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16/h(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPUGLIGZZJLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)N)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462435
Record name 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-85-2
Record name 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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